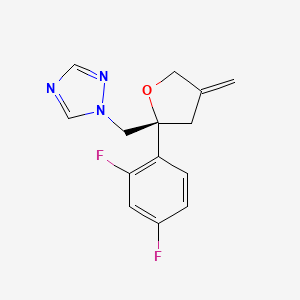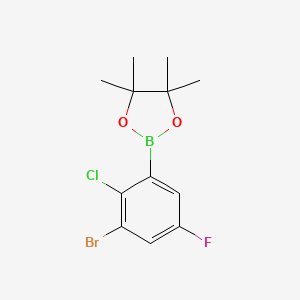
5'-O-(4,4'-Dimethoxitrityl)-2'-O-(tert-butyldimethylsilyl)-1-N-methylpseudouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine is a modified ribonucleoside analogue. It is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies. This compound is particularly noted for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of protecting groups such as dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl groups during the synthesis .
Industrial Production Methods
Industrial production of 5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine is carried out using large-scale chemical synthesis techniques. These methods ensure high purity and yield of the compound, which is essential for its use in research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of oligonucleotides.
Biology: Incorporated into small interfering RNA (siRNA) to enhance RNA stability in biological applications such as gene silencing.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis and induce apoptosis.
Industry: Utilized in the production of nucleoside analogs for various research and therapeutic purposes .
Mechanism of Action
The mechanism of action of 5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine involves its incorporation into nucleic acids, where it inhibits DNA synthesis and induces apoptosis. This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it effective in targeting cancer cells .
Comparison with Similar Compounds
Similar Compounds
N1-Methylpseudouridine: Another purine nucleoside analog with similar antitumor activity.
2’-O-Methyl-PseudoUridine: A modified nucleoside used in RNA research.
5’-O-DMT-2’-O-TBDMS-Ac-rC: Another nucleoside analog used in oligonucleotide synthesis
Uniqueness
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine is unique due to its specific modifications, which enhance its stability and efficacy in biological applications. Its ability to inhibit DNA synthesis and induce apoptosis makes it particularly valuable in cancer research .
Properties
Molecular Formula |
C37H46N2O8Si |
|---|---|
Molecular Weight |
674.9 g/mol |
IUPAC Name |
5-[(2S,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C37H46N2O8Si/c1-36(2,3)48(7,8)47-33-31(40)30(46-32(33)29-22-39(4)35(42)38-34(29)41)23-45-37(24-12-10-9-11-13-24,25-14-18-27(43-5)19-15-25)26-16-20-28(44-6)21-17-26/h9-22,30-33,40H,23H2,1-8H3,(H,38,41,42)/t30-,31-,32+,33-/m1/s1 |
InChI Key |
LAUAFECHUGXCAW-NXVJRICRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)








![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)


![Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14759491.png)

